5-Chloro-2-[(2,4-dichlorobenzyl)oxy]benzoyl chloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[(2,4-dichlorobenzyl)oxy]benzoyl chloride typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling and safety measures due to the compound’s reactive nature.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[(2,4-dichlorobenzyl)oxy]benzoyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the benzoyl chloride group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alcohols, and the reaction is typically carried out in an organic solvent like dichloromethane.
Hydrolysis: This reaction can occur under acidic or basic conditions, often using water as the solvent.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, such as amides or esters.
Hydrolysis: The major product is 5-chloro-2-[(2,4-dichlorobenzyl)oxy]benzoic acid.
Scientific Research Applications
5-Chloro-2-[(2,4-dichlorobenzyl)oxy]benzoyl chloride is used in various scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of esters and amides.
Biology: The compound is used in proteomics research to study protein interactions and modifications.
Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 5-Chloro-2-[(2,4-dichlorobenzyl)oxy]benzoyl chloride involves its reactivity as a benzoyl chloride derivative. It can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. This reactivity is utilized in proteomics research to modify proteins and study their interactions .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzyl chloride: A related compound used as a starting material in the synthesis of 5-Chloro-2-[(2,4-dichlorobenzyl)oxy]benzoyl chloride.
5-Chloro-2-hydroxybenzoic acid: Another precursor used in the synthesis of the target compound.
Uniqueness
This compound is unique due to its specific structure, which combines the reactivity of a benzoyl chloride group with the presence of multiple chlorine atoms. This makes it particularly useful in proteomics research and organic synthesis .
Properties
IUPAC Name |
5-chloro-2-[(2,4-dichlorophenyl)methoxy]benzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl4O2/c15-9-3-4-13(11(5-9)14(18)19)20-7-8-1-2-10(16)6-12(8)17/h1-6H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFUXQEXXNZBOKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)COC2=C(C=C(C=C2)Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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